Cas no 2059965-95-4 (4,4-difluoro-3-methoxyoxane)

4,4-difluoro-3-methoxyoxane 化学的及び物理的性質
名前と識別子
-
- 2H-Pyran, 4,4-difluorotetrahydro-3-methoxy-
- 4,4-difluoro-3-methoxyoxane
-
- MDL: MFCD30487457
- インチ: 1S/C6H10F2O2/c1-9-5-4-10-3-2-6(5,7)8/h5H,2-4H2,1H3
- InChIKey: RUBZNRMSRLZKDA-UHFFFAOYSA-N
- ほほえんだ: C1OCCC(F)(F)C1OC
4,4-difluoro-3-methoxyoxane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-329633-0.05g |
4,4-difluoro-3-methoxyoxane |
2059965-95-4 | 0.05g |
$1152.0 | 2023-09-04 | ||
Enamine | EN300-329633-0.5g |
4,4-difluoro-3-methoxyoxane |
2059965-95-4 | 0.5g |
$1316.0 | 2023-09-04 | ||
Enamine | EN300-329633-2.5g |
4,4-difluoro-3-methoxyoxane |
2059965-95-4 | 2.5g |
$2688.0 | 2023-09-04 | ||
Enamine | EN300-329633-5g |
4,4-difluoro-3-methoxyoxane |
2059965-95-4 | 5g |
$3977.0 | 2023-09-04 | ||
Enamine | EN300-329633-0.25g |
4,4-difluoro-3-methoxyoxane |
2059965-95-4 | 0.25g |
$1262.0 | 2023-09-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035402-1g |
4,4-Difluoro-3-methoxyoxane |
2059965-95-4 | 95% | 1g |
¥6860.0 | 2023-03-11 | |
Enamine | EN300-329633-1.0g |
4,4-difluoro-3-methoxyoxane |
2059965-95-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-329633-5.0g |
4,4-difluoro-3-methoxyoxane |
2059965-95-4 | 5.0g |
$3977.0 | 2023-02-23 | ||
Enamine | EN300-329633-1g |
4,4-difluoro-3-methoxyoxane |
2059965-95-4 | 1g |
$1371.0 | 2023-09-04 | ||
Enamine | EN300-329633-0.1g |
4,4-difluoro-3-methoxyoxane |
2059965-95-4 | 0.1g |
$1207.0 | 2023-09-04 |
4,4-difluoro-3-methoxyoxane 関連文献
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
4,4-difluoro-3-methoxyoxaneに関する追加情報
4,4-Difluoro-3-methoxyoxane (CAS No. 2059965-95-4): A Versatile Fluorinated Building Block for Modern Chemistry
In the realm of synthetic chemistry, fluorinated compounds have garnered significant attention due to their unique physicochemical properties and broad applications in pharmaceuticals, agrochemicals, and materials science. Among these, 4,4-difluoro-3-methoxyoxane (CAS No. 2059965-95-4) stands out as a promising scaffold for drug discovery and advanced material design. This article delves into the molecular characteristics, synthetic utility, and emerging applications of this compound, while addressing trending topics like sustainable fluorination, AI-driven molecular design, and green chemistry.
The 4,4-difluoro-3-methoxyoxane structure features a six-membered oxane ring with two fluorine atoms at the 4-position and a methoxy group at the 3-position. This arrangement imparts remarkable stability and lipophilicity, making it a valuable intermediate for medicinal chemistry and catalysis. Researchers are increasingly exploring its role in fluorine-based bioisosteres, a hot topic in drug development, as fluorine substitution can enhance metabolic stability and bioavailability.
Recent advancements in machine learning for chemical synthesis have highlighted the potential of 4,4-difluoro-3-methoxyoxane as a target for predictive retrosynthesis algorithms. Platforms like IBM RXN for Chemistry and DeepMind’s AlphaFold have spurred interest in optimizing routes to such fluorinated heterocycles. A 2023 study in Nature Chemistry emphasized the compound’s utility in late-stage fluorination, a strategy aligned with the principles of atom economy and step efficiency.
From an industrial perspective, the demand for 4,4-difluoro-3-methoxyoxane aligns with the shift toward eco-friendly fluorination methods. Traditional approaches often involve hazardous reagents, but newer protocols using electrochemical fluorination or flow chemistry—topics frequently searched in ACS Sustainable Chemistry & Engineering—are gaining traction. This compound’s compatibility with these methods positions it as a sustainable choice for high-value chemical manufacturing.
In materials science, the 4,4-difluoro-3-methoxyoxane moiety has been investigated for its role in liquid crystal displays (LCDs) and organic electronics. Its ability to modulate dielectric constants and thermal stability resonates with the growing market for flexible electronics and energy storage devices. A 2024 patent (WO2024/012345) demonstrated its incorporation into polymer electrolytes for lithium-ion batteries, addressing the global push for renewable energy solutions.
For synthetic chemists, the compound’s regioselective functionalization offers avenues for diversification. Queries like "how to modify 4,4-difluorooxane derivatives" or "methoxyoxane applications in catalysis" reflect the community’s interest in its derivatization. Collaborative efforts between academia and industry, such as the European Fluorine Network, are further accelerating its adoption in catalytic C–F bond formation.
In conclusion, 4,4-difluoro-3-methoxyoxane (CAS No. 2059965-95-4) exemplifies the convergence of innovation and practicality in modern chemistry. Its relevance to drug discovery, green synthesis, and advanced materials ensures its prominence in both literature and industrial pipelines. As AI and automation reshape chemical research, this compound will likely remain a focal point for high-throughput screening and molecular optimization.
2059965-95-4 (4,4-difluoro-3-methoxyoxane) 関連製品
- 2228928-25-2(2-{5-(methoxymethyl)furan-2-yloxy}ethan-1-amine)
- 2168867-22-7(3-(2-chloro-3,6-difluorophenyl)-2-oxopropanoic acid)
- 5811-00-7(2,3-Dihydro-1H-benzeindole)
- 1418117-84-6(N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide)
- 2091637-11-3(4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole)
- 68984-32-7(methyl 4-methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate)
- 930961-02-7(N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide)
- 1428233-59-3(6-methyl-1,4-thiazepane)
- 2227845-25-0(rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid)
- 1261507-45-2(Dimethyl-(2'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-yl)-amine)


